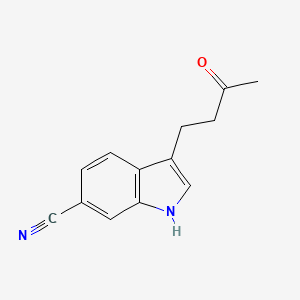
3-(3-oxobutyl)-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-oxobutyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring substituted with a 3-oxobutyl group and a carbonitrile group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-oxobutyl)-1H-indole-6-carbonitrile typically involves the reaction of indole derivatives with appropriate reagents to introduce the 3-oxobutyl and carbonitrile groups. . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-oxobutyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl₃) and solvents such as dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of indole derivatives.
Aplicaciones Científicas De Investigación
3-(3-oxobutyl)-1H-indole-6-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-oxobutyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-oxobutyl)-1H-quinolin-4-yl acetate: This compound shares a similar structure with an oxobutyl group and a heterocyclic ring but differs in the position and type of the heterocycle.
4-(3-oxobutyl)phenyl acetate: Another similar compound with an oxobutyl group attached to a phenyl ring.
Uniqueness
3-(3-oxobutyl)-1H-indole-6-carbonitrile is unique due to the specific positioning of the oxobutyl and carbonitrile groups on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H12N2O |
|---|---|
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
3-(3-oxobutyl)-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-6-10(7-14)3-5-12(11)13/h3,5-6,8,15H,2,4H2,1H3 |
Clave InChI |
JACSRPVZURUYNW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CNC2=C1C=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
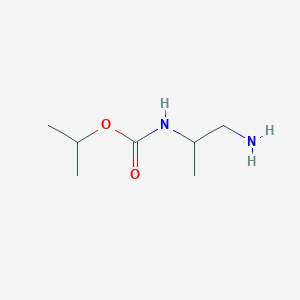
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
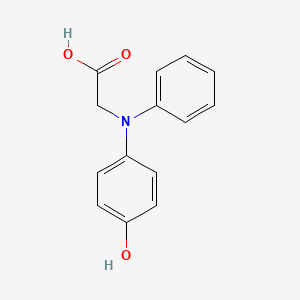
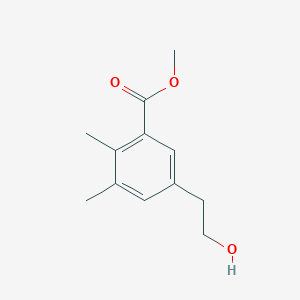


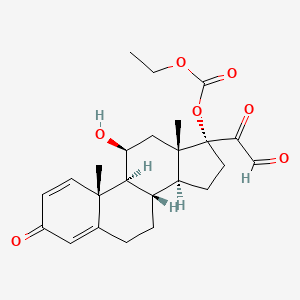
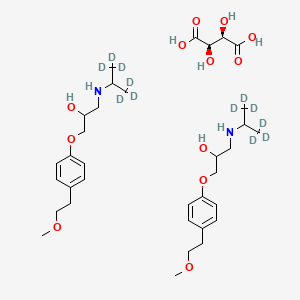
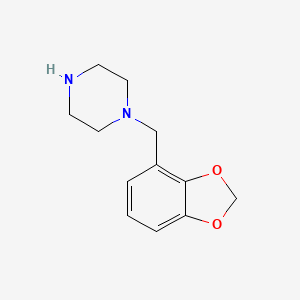

![N-[(1R,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide](/img/structure/B13850178.png)
![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)

